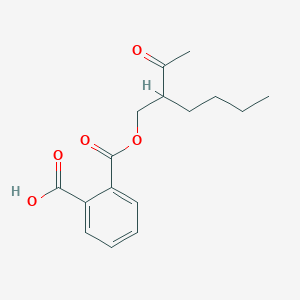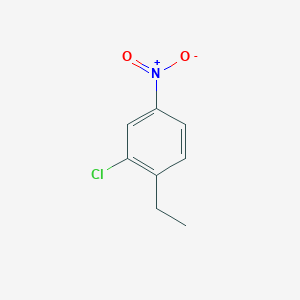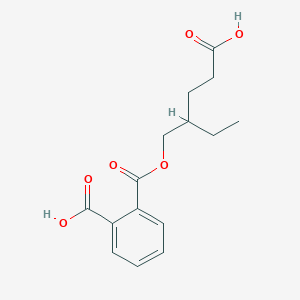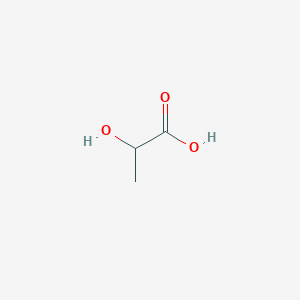
1-Bromopentane-d11
Descripción general
Descripción
1-Bromopentane-d11 is an isotope of the organic compound 1-bromopentane. It is a colorless, flammable liquid with a boiling point of 97.3 °C and a melting point of -111.2 °C. It is a relatively new compound, having been synthesized in the late 1990s. This compound is used in various scientific research applications, such as in nuclear magnetic resonance (NMR) spectroscopy, in the synthesis of other compounds, and as a reagent in organic chemistry.
Aplicaciones Científicas De Investigación
Biological Metabolism in Rats : 1-Bromopentane in rats leads to the formation of sulphate esters of hydroxypentylmercapturic acids, and the excretion of 4-carboxybutylmercapturic acid, indicating its metabolic processing in biological systems (Grasse & James, 1972).
Synthesis of Nonlinear Chromophore : It is used in the synthesis of 50CB through the sulfur-bromine method, offering high yield, low cost, and good economic benefits (Ruan Zhan-jun, 2005).
Surface Chemistry : 1-Bromopentane's vertical orientation on a silicon surface shows higher reactivity in both thermal and electron-induced bromination reactions (Huang et al., 2012).
Antimicrobial Properties : Derivatives of 1-Bromopentane have been tested as antimicrobial additives in lubricating oils and as antiseptics against bacteria and fungi (Dzhafarov et al., 2010).
Thermodynamic Properties : Studies on the density and viscosity of 1-Bromopentane provide insights into its thermodynamic activation parameters (Begum et al., 1995).
Mass Spectrometry Analysis : Its behavior under electronic impact in mass spectrometry has been examined, showing the influence of the substituent on the behavior of a normal aliphatic chain (D'Or et al., 2010).
Chemical Reaction Studies : 1-Bromopentane is utilized in studying chemical reactions such as solvolysis and elimination reactions in organic chemistry (Hudson & Ragoonanan, 1970); (Latimer, 2003).
Molecular Conformation Studies : Research on crystal modifications and Raman spectroscopic studies of 1-Bromopentane contribute to understanding molecular conformation and polymorphism (Ogawa & Tasumi, 1978).
Chemical Imprinting on Silicon : High-pressure fast-pulse dosing with scanning tunneling microscopy allows for the controlled chemical imprinting of 1-Bromopentane on room-temperature silicon (Eisenstein et al., 2012).
Spectroscopic Analysis : The isolated C-D stretching and CHD rocking vibrations of selectively monodeuterated alkyl chains have been studied using 1-Bromopentane, aiding in conformational analysis (Ohno et al., 1996).
Safety and Hazards
1-Bromopentane-d11 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and vapor . It can cause skin irritation and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation .
Mecanismo De Acción
Target of Action
1-Bromopentane-d11 is a bromoalkane, a class of organic compounds that contain a carbon-bromine bond . The primary targets of bromoalkanes are typically biological macromolecules such as proteins and nucleic acids.
Mode of Action
The mode of action of this compound is not well-studied. Generally, bromoalkanes can undergo nucleophilic substitution reactions with biological molecules, leading to the formation of new bonds. This can result in changes to the structure and function of the target molecules .
Biochemical Pathways
Bromoalkanes can potentially interfere with various biochemical pathways due to their reactivity with biological macromolecules .
Pharmacokinetics
They can distribute throughout the body, particularly in fatty tissues .
Result of Action
Bromoalkanes can potentially cause cellular damage due to their reactivity with biological macromolecules .
Análisis Bioquímico
Biochemical Properties
1-Bromopentane-d11 plays a significant role in biochemical reactions, particularly in the study of enzyme kinetics and protein interactions. It interacts with various enzymes, such as cytochrome P450, which is involved in the metabolism of many xenobiotics. The interaction between this compound and cytochrome P450 can help elucidate the enzyme’s mechanism of action and its role in detoxification processes. Additionally, this compound can be used to label proteins and nucleic acids, facilitating the study of their structure and function through NMR spectroscopy .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by interacting with membrane-bound receptors and enzymes. For instance, this compound may alter the activity of G-protein coupled receptors (GPCRs), which play a crucial role in transmitting signals from the extracellular environment to the cell’s interior. This compound can also impact gene expression by modifying the activity of transcription factors and other regulatory proteins. Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to enzymes, either inhibiting or activating their activity. For example, this compound can act as a competitive inhibitor for certain enzymes, blocking their active sites and preventing substrate binding. This compound can also induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to alterations in the transcriptional activity of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, such as prolonged inhibition of enzyme activity or sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects may occur at very high doses, including cellular toxicity, organ damage, and disruption of normal physiological processes. It is essential to determine the appropriate dosage range for experimental studies to avoid these adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with metabolic enzymes. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell. Understanding the metabolic pathways of this compound is crucial for elucidating its overall impact on cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments. These interactions can affect the compound’s activity and function, as well as its overall distribution within the organism .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise role in cellular processes .
Propiedades
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWKKMVJZFACSU-GILSBCIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





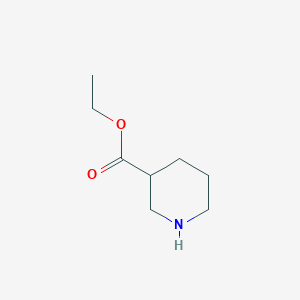
![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)

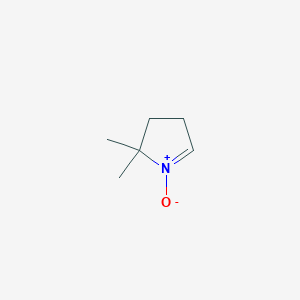
![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)
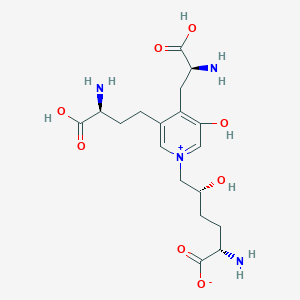

![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)
